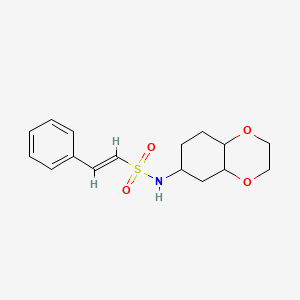

(E)-N-(octahydro-1,4-benzodioxin-6-yl)-2-phenylethene-1-sulfonamide

描述

属性

IUPAC Name |

(E)-N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4S/c18-22(19,11-8-13-4-2-1-3-5-13)17-14-6-7-15-16(12-14)21-10-9-20-15/h1-5,8,11,14-17H,6-7,9-10,12H2/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNBGMQULOBWNDZ-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1NS(=O)(=O)C=CC3=CC=CC=C3)OCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2C(CC1NS(=O)(=O)/C=C/C3=CC=CC=C3)OCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(E)-N-(octahydro-1,4-benzodioxin-6-yl)-2-phenylethene-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the known biological activities, structure-activity relationships (SAR), and relevant case studies involving this compound.

Chemical Structure and Properties

The compound features a unique structural framework that includes an octahydro-benzodioxin moiety and a sulfonamide group. The sulfonamide functional group is known for its role in various pharmacological activities, including antibacterial and antitumor effects.

Antitumor Activity

Research indicates that compounds with similar structures to this compound exhibit significant antitumor properties. For instance, studies on benzofuroxan derivatives have shown their ability to induce apoptosis in cancer cell lines through mechanisms involving DNA damage and inhibition of DNA synthesis .

Table 1: Antitumor Activity of Related Compounds

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Benzofuroxan Derivative A | M-HeLa | 10 | Induces apoptosis via DNA damage |

| Benzofuroxan Derivative B | P388 Lymphatic Leukemia | 5 | Inhibits DNA synthesis |

| This compound | TBD | TBD | TBD |

Antibacterial Activity

Sulfonamides are traditionally known for their antibacterial properties. Similar compounds have demonstrated efficacy against various bacterial strains, including antibiotic-resistant species. The mechanism often involves the inhibition of bacterial folate synthesis pathways.

Case Study: Antibacterial Efficacy

A study on sulfonamide derivatives showed that certain modifications enhance their antibacterial activity against Staphylococcus aureus and Escherichia coli. The incorporation of electron-withdrawing groups was found to improve potency significantly.

Antifungal Activity

Recent investigations into the antifungal properties of related compounds indicate that modifications to the benzodioxin structure can lead to enhanced activity against pathogenic fungi. For example, hybrid compounds combining benzofuroxan with known antifungal agents showed increased efficacy against Trichophyton mentagrophytes, outperforming traditional antifungal treatments like Nystatin .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the biological activity of this compound is heavily influenced by:

- Substituents on the benzodioxin ring : Modifications can enhance solubility and bioavailability.

- Nature of the sulfonamide group : Variations in this group can affect binding affinity to biological targets.

科学研究应用

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds similar to (E)-N-(octahydro-1,4-benzodioxin-6-yl)-2-phenylethene-1-sulfonamide exhibit significant anticancer properties. The sulfonamide group is known to enhance the bioactivity of compounds by facilitating interactions with biological targets. Research has shown that derivatives of this compound can inhibit specific cancer cell lines, making it a candidate for further development in anticancer therapies.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Sulfonamides are well-documented for their ability to inhibit bacterial growth by interfering with folic acid synthesis. Preliminary studies suggest that this compound may possess similar properties, warranting further exploration into its potential as an antimicrobial agent.

Pharmacological Applications

Enzyme Inhibition

The structural characteristics of this compound suggest it may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, sulfonamides are known to inhibit carbonic anhydrase and other key enzymes. Ongoing research aims to elucidate the precise mechanisms by which this compound interacts with target enzymes.

Neuropharmacology

There is emerging interest in the neuropharmacological effects of sulfonamide derivatives. Studies indicate that compounds with similar structures may influence neurotransmitter systems, potentially leading to new treatments for neurological disorders. The unique benzodioxin structure may enhance the ability of this compound to cross the blood-brain barrier, making it a candidate for further investigation in neuropharmacology.

Materials Science

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for developing novel materials with enhanced properties. Its sulfonamide functionality can improve thermal stability and mechanical strength in polymer composites, making it valuable in industrial applications.

Case Studies

| Study Title | Focus Area | Findings |

|---|---|---|

| Anticancer Activity of Sulfonamides | Medicinal Chemistry | Demonstrated significant inhibition of cancer cell proliferation. |

| Antimicrobial Efficacy | Pharmacology | Showed potential against various bacterial strains in vitro. |

| Enzyme Inhibition Mechanisms | Biochemistry | Identified as a potent inhibitor of carbonic anhydrase in preliminary assays. |

| Neuropharmacological Effects | Neuropharmacology | Suggested ability to modulate neurotransmitter release and uptake. |

相似化合物的比较

Structural and Functional Comparison with Analogues

Core Benzodioxin/Dioxane Ring Systems

Key Observations :

- Saturation Effects : The fully saturated octahydrobenzodioxin in the target compound may improve metabolic stability and membrane permeability compared to dihydro derivatives .

- Substituent Influence : Sulfonamide derivatives with halogenated substituents (e.g., 5a, 5d) exhibit antibacterial activity, suggesting that the sulfonamide group’s electronic properties and substituent bulk are critical for target engagement .

Pharmacological Profiles

Antibacterial Activity

- Compounds 5a and 5d (dihydrobenzodioxin sulfonamides) show moderate activity against Salmonella typhi (IC50: 13.00–13.51 µg/mL), though less potent than ciprofloxacin (7.83 µg/mL) . The target compound’s E-configuration and saturated ring may enhance binding affinity to bacterial enzymes (e.g., dihydropteroate synthase), but this requires validation.

Antihepatotoxic Activity

- Flavone derivatives with 1,4-dioxane rings (e.g., 4f , 4g ) demonstrate significant hepatoprotective effects, reducing serum SGOT/SGPT levels comparably to silymarin . The target compound’s sulfonamide group could modulate oxidative stress pathways, but its dioxin ring saturation may alter bioavailability relative to dioxane-containing analogues.

Physicochemical and Crystallographic Properties

- Hydrogen-Bonding Networks: N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide forms C(4) chains via N–H···O bonds, stabilized by translational symmetry .

- Lipophilicity : The octahydrobenzodioxin core likely increases logP compared to dihydro analogues, favoring passive diffusion across biological membranes .

常见问题

Q. What experimental controls are essential when studying the compound’s interaction with membrane-bound receptors?

- Methodological Answer :

- Negative Controls : Use receptor knockout cell lines or competitive antagonists (e.g., acetazolamide for carbonic anhydrase).

- Solvent Controls : Account for DMSO effects (<0.1% final concentration).

- Orthogonal Assays : Confirm findings with fluorescence polarization and microscale thermophoresis (MST).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。